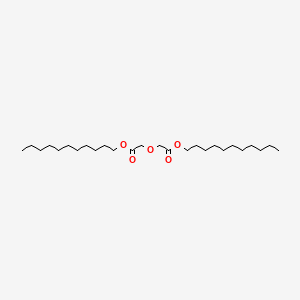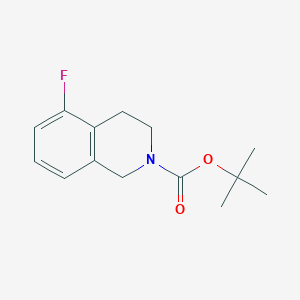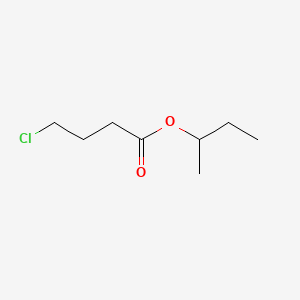
Butanoic acid, 4-chloro-, 1-methylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-chloro-, 1-methylpropyl ester is an organic compound with the molecular formula C8H15ClO2 and a molecular weight of 178.656 . This compound is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the carboxyl group is esterified with 1-methylpropyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-chloro-, 1-methylpropyl ester typically involves the esterification of 4-chlorobutanoic acid with 1-methylpropyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-chloro-, 1-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-chlorobutanoic acid and 1-methylpropyl alcohol.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under controlled conditions.
Major Products
Hydrolysis: 4-chlorobutanoic acid and 1-methylpropyl alcohol.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Reduction: 4-chlorobutanol and 1-methylpropyl alcohol.
Applications De Recherche Scientifique
Butanoic acid, 4-chloro-, 1-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-chloro-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release 4-chlorobutanoic acid, which may interact with enzymes or receptors in biological systems. The chlorine atom can also participate in substitution reactions, leading to the formation of various bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 1-methylpropyl ester: Similar structure but lacks the chlorine atom at the fourth position.
Butanoic acid, 4-chloro-, methyl ester: Similar structure but has a methyl group instead of a 1-methylpropyl group.
Butanoic acid, 4-chloro-, ethyl ester: Similar structure but has an ethyl group instead of a 1-methylpropyl group.
Uniqueness
Butanoic acid, 4-chloro-, 1-methylpropyl ester is unique due to the presence of both the chlorine atom and the 1-methylpropyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
88736-76-9 |
|---|---|
Formule moléculaire |
C8H15ClO2 |
Poids moléculaire |
178.65 g/mol |
Nom IUPAC |
butan-2-yl 4-chlorobutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-7(2)11-8(10)5-4-6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
MNQRSRRISUUYTQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)
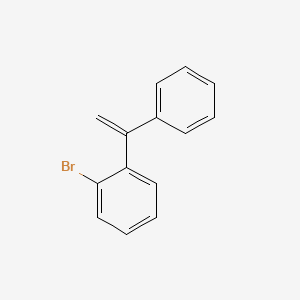
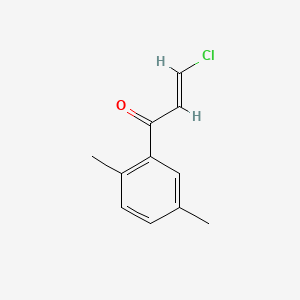

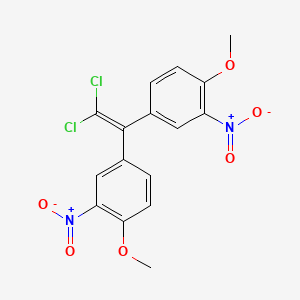
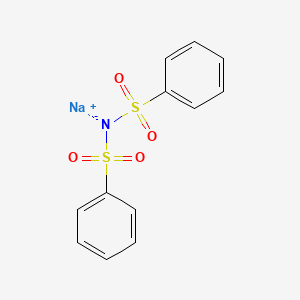
![1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14152680.png)

![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)
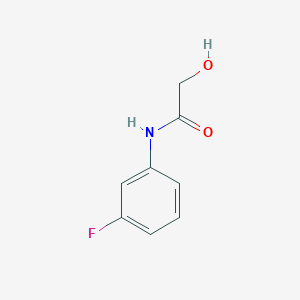
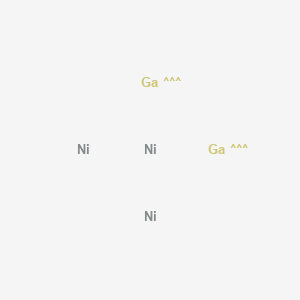
![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
